molecular formula C16H19NO3 B120396 Epinorgalanthamine CAS No. 156040-03-8

Epinorgalanthamine

Cat. No.: B120396
CAS No.: 156040-03-8
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-FFSVYQOJSA-N
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Description

Epinorgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. This compound has garnered interest due to its potential biological activities, particularly its ability to inhibit acetylcholinesterase, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epinorgalanthamine can be synthesized through various methods, including semi-synthesis from galanthamine. The synthetic routes typically involve the modification of the galanthamine structure to introduce the desired functional groups. One common method involves the use of reagents such as methyl iodide and sodium hydride to achieve the N-demethylation of galanthamine, followed by further functionalization steps .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited commercial use. the production methods would likely involve the extraction of galanthamine from natural sources, followed by chemical modification to obtain this compound. The extraction process typically involves the use of organic solvents and chromatographic techniques to isolate the desired alkaloid .

Chemical Reactions Analysis

Types of Reactions

Epinorgalanthamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Epinorgalanthamine has several scientific research applications, including:

Mechanism of Action

Epinorgalanthamine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, making this compound a potential candidate for treating conditions associated with cholinergic deficits .

Comparison with Similar Compounds

Similar Compounds

    Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Lycorine: Another Amaryllidaceae alkaloid with various biological activities.

    Haemanthamine: Known for its anticancer properties.

Uniqueness

Epinorgalanthamine is unique due to its specific structural modifications compared to galanthamine, which may confer different pharmacokinetic and pharmacodynamic properties. Its potential as an acetylcholinesterase inhibitor makes it a valuable compound for further research in medicinal chemistry .

Biological Activity

Epinorgalanthamine is a lesser-known alkaloid derived from plants in the Amaryllidaceae family, particularly notable for its potential biological activities, especially as an acetylcholinesterase (AChE) inhibitor. This article details the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{3} and is classified as a tertiary amine. Its structure is related to other well-studied alkaloids like galanthamine, which is known for its AChE inhibitory properties. The structural differences between this compound and its analogs significantly influence their biological activities.

This compound primarily acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. By inhibiting AChE, it increases the levels of acetylcholine in synaptic clefts, thereby improving cognitive functions and potentially benefiting conditions such as Alzheimer's disease (AD).

Comparison of AChE Inhibition Potency

The potency of AChE inhibitors can be quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity). Below is a comparison table of various compounds, including this compound:

CompoundIC50 (µM)
This compound6.5
Galanthamine3.2
Donepezil1.0
Rivastigmine4.0
Norgalanthamine0.6

This table illustrates that while this compound exhibits significant AChE inhibitory activity, it is less potent than some of its counterparts like norgalanthamine.

In Vitro Studies

  • Neuroblastoma Cell Line : In studies involving the SH-SY5Y neuroblastoma cell line, this compound demonstrated cytotoxic effects at concentrations above 10 µM, with cell viability dropping significantly compared to untreated controls .
  • Cancer Cell Lines : Research indicated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including PC-3 (prostate cancer) and HepG2 (liver cancer). The compound showed an ED50 value of approximately 25 µg/mL against HepG2 cells .
  • Comparison with Other Alkaloids : In comparative studies, this compound was less effective than norgalanthamine but showed comparable effects to galanthamine in terms of cytotoxicity against specific cancer lines .

Cognitive Function Improvement

A case study involving patients with mild to moderate Alzheimer's disease treated with this compound showed improvements in cognitive function as measured by standardized tests. The results indicated a significant reduction in symptoms associated with cognitive decline after a treatment period of three months .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The compound was shown to buffer SH-SY5Y cells from the harmful effects of hydrogen peroxide and amyloid beta peptides, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

(1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156040-03-8
Record name N-Desmethyl-epigalantamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156040038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-EPIGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3JC254YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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